1-(2-Methylpropyl)imidazolidine-2,4,5-trione

Lipophilicity LogP Drug-likeness

1-(2-Methylpropyl)imidazolidine-2,4,5-trione (CAS 93617-51-7) is a monosubstituted imidazolidine-2,4,5-trione (parabanic acid derivative) bearing an isobutyl group at the N1 position. This scaffold belongs to a class of heterocyclic triones that have been investigated as inhibitors of soluble epoxide hydrolase (sEH), pyruvate carboxylase (PC), tyrosyl-DNA phosphodiesterase 1 (TDP1), and cholinergic enzymes.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 93617-51-7
Cat. No. B2443109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropyl)imidazolidine-2,4,5-trione
CAS93617-51-7
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESCC(C)CN1C(=O)C(=O)NC1=O
InChIInChI=1S/C7H10N2O3/c1-4(2)3-9-6(11)5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12)
InChIKeyIPVNATUOTSZSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylpropyl)imidazolidine-2,4,5-trione (CAS 93617-51-7) – Key Physicochemical and Structural Baseline for Procurement Evaluation


1-(2-Methylpropyl)imidazolidine-2,4,5-trione (CAS 93617-51-7) is a monosubstituted imidazolidine-2,4,5-trione (parabanic acid derivative) bearing an isobutyl group at the N1 position. This scaffold belongs to a class of heterocyclic triones that have been investigated as inhibitors of soluble epoxide hydrolase (sEH), pyruvate carboxylase (PC), tyrosyl-DNA phosphodiesterase 1 (TDP1), and cholinergic enzymes [1][2][3]. The compound is commercially available as a research chemical with a typical vendor specification of ≥95% purity, supplied with batch-specific QC documentation including NMR, HPLC, and GC analyses . Its computed physicochemical profile – XLogP3-AA of 0.6, topological polar surface area (TPSA) of 66.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds – places it in a distinct property space relative to its closest N1-substituted analogs [1].

Why Imidazolidine-2,4,5-trione Analogs Cannot Be Assumed Interchangeable for 1-(2-Methylpropyl)imidazolidine-2,4,5-trione (CAS 93617-51-7)


Substitution at the N1 position of the imidazolidine-2,4,5-trione scaffold directly modulates lipophilicity, hydrogen-bonding capacity, aqueous solubility, and passive membrane permeability – properties that critically determine both in vitro assay compatibility and in vivo pharmacokinetic behavior [1][2]. The isobutyl substituent on CAS 93617-51-7 confers an intermediate lipophilicity (XLogP3-AA = 0.6) that is distinct from the unsubstituted parabanic acid (XLogP ~ -1.2), the benzyl analog (~1.0–1.5), and the adamantyl derivative (estimated >2.5), creating compound-specific solubility/permeability trade-offs [1][3]. Furthermore, class-level evidence demonstrates that even subtle changes to the N1 substituent alter enzyme inhibition potency by orders of magnitude: within the sEH inhibitor series, IC50 values span from 0.4 nM to 8.4 μM depending on the lipophilic group attached [2]. Consequently, generic substitution without explicit comparative data risks selecting a compound with inadequate potency, unsuitable solubility, or incompatible permeability for the intended experimental system.

Quantitative Differentiation of 1-(2-Methylpropyl)imidazolidine-2,4,5-trione (CAS 93617-51-7) Against Closest Analogs – Evidence-Based Selection Guide


Lipophilicity (XLogP3-AA) Differentiation: Isobutyl vs. Unsubstituted and Benzyl Analogs

1-(2-Methylpropyl)imidazolidine-2,4,5-trione exhibits a computed XLogP3-AA of 0.6, representing an intermediate lipophilicity that bridges the highly polar unsubstituted parabanic acid scaffold (XLogP ~ -1.2) and the more lipophilic benzyl-substituted analog (XLogP estimated ~1.0–1.5) [1][2]. This 1.8 log unit increase over the unsubstituted core scaffold corresponds to an approximately 60-fold higher theoretical partition coefficient, which is expected to enhance passive membrane permeability while avoiding the excessive lipophilicity (LogP >3) associated with non-specific binding and poor aqueous solubility [3]. Within the imidazolidine-2,4,5-trione sEH inhibitor series reported by Burmistrov et al., compounds spanning this lipophilicity range exhibited IC50 values from 0.4 nM to 8.4 μM, demonstrating that even modest LogP changes drive potency differences exceeding four orders of magnitude [3].

Lipophilicity LogP Drug-likeness Permeability

Hydrogen-Bonding Capacity and TPSA: Selectivity Implications vs. the 2-Methoxyethyl Analog

The target compound possesses one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of 66.5 Ų [1]. In contrast, 1-(2-methoxyethyl)imidazolidine-2,4,5-trione (CAS 40411-22-1) carries an additional ether oxygen, increasing its HBA count to 4 and its predicted TPSA to approximately 75–84 Ų . The lower TPSA and reduced HBA count of the isobutyl-substituted compound are significant because TPSA values below 70 Ų are generally associated with favorable blood-brain barrier penetration, whereas values exceeding 80 Ų typically correlate with poor CNS exposure [2]. Within the 1,3-disubstituted imidazolidine-2,4,5-trione series evaluated as pyruvate carboxylase inhibitors by Schneider et al. (2024), compounds with lower TPSA demonstrated high passive permeability across an artificial membrane, while retaining selectivity for PC over related metalloenzymes (human carbonic anhydrase II, MMP-12) and the biotin-dependent enzyme guanidine carboxylase [3].

TPSA Hydrogen bonding CNS penetration Selectivity

Fraction sp3 (Fsp3) and Molecular Complexity: Isobutyl vs. Planar Aromatic Substituents

1-(2-Methylpropyl)imidazolidine-2,4,5-trione possesses an Fsp3 (fraction of sp3-hybridized carbons) of 0.57 (4 sp3 carbons out of 7 total carbons), reflecting the saturated, branched aliphatic character of the isobutyl substituent [1]. This contrasts with 1-(4-methylphenyl)imidazolidine-2,4,5-trione (CAS 93284-13-0), which contains an aromatic ring and exhibits Fsp3 ≈ 0.10 (1 sp3 carbon out of 10 total carbons) [2]. High Fsp3 values (>0.45) correlate with improved aqueous solubility, reduced melting point, and lower crystal lattice energy – all factors that facilitate compound formulation and handling [3]. In the broader imidazolidine-2,4,5-trione class, compounds incorporating aliphatic substituents demonstrated superior water solubility compared to their aromatic counterparts in the sEH inhibitor series reported by Burmistrov et al. (2020), where the trione pharmacophore was specifically introduced to address the poor solubility of urea-based aromatic inhibitors [4].

Fsp3 Molecular complexity Solubility Developability

Vendor Batch-Level Quality Control: Documented Purity and Characterization Standards

1-(2-Methylpropyl)imidazolidine-2,4,5-trione (CAS 93617-51-7) is supplied by multiple vendors with a standard purity specification of ≥95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of characterization exceeds that available for several closely related N1-substituted analogs: 1-(1-adamantyl)imidazolidine-2,4,5-trione (CAS 37428-73-2) is listed at 95% purity by some suppliers but without consistently published batch-level spectroscopic QC ; 1-(2-methoxyethyl)imidazolidine-2,4,5-trione (CAS 40411-22-1) is offered at 95% purity but with more limited vendor QC documentation . The availability of verified analytical data (NMR, HPLC, GC) for each production batch is critical for reproducible research, as imidazolidine-2,4,5-triones can undergo hydrolytic ring-opening under ambient conditions, potentially generating ureido-acid impurities that alter assay results [1].

Purity QC documentation NMR HPLC Reproducibility

Characterized Safety and Handling Profile: GHS Classification Enables Compliant Laboratory Procurement

1-(2-Methylpropyl)imidazolidine-2,4,5-trione has an established GHS hazard classification per ECHA C&L notifications: H315 (skin irritation, Category 2), H319 (serious eye irritation, Category 2A), and H335 (respiratory irritation, STOT SE Category 3), assigned with 100% notifier agreement based on one ECHA notification [1]. This contrasts with the unsubstituted parent compound imidazolidine-2,4,5-trione (parabanic acid, CAS 120-89-8), which carries identical GHS hazard statements (H315, H319, H335) but also includes H302 (harmful if swallowed) in some supplier SDS documents . The availability of a formally notified, harmonized GHS classification for CAS 93617-51-7 facilitates institutional safety review and compliant procurement, whereas many N1-substituted analogs (e.g., CAS 40411-22-1, CAS 93284-13-0) lack published GHS classifications in the ECHA C&L inventory, creating additional compliance burden for procurement officers [2].

GHS Safety Handling Regulatory compliance

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding Entropy

1-(2-Methylpropyl)imidazolidine-2,4,5-trione possesses two rotatable bonds, both located in the isobutyl side chain, whereas the unsubstituted imidazolidine-2,4,5-trione core has zero rotatable bonds [1]. The 1-benzyl analog (CAS 30345-85-8) contains two rotatable bonds as well, but with different conformational preferences due to the planar benzyl group, while the 1-(2-methoxyethyl) analog (CAS 40411-22-1) incorporates three rotatable bonds, introducing additional conformational entropy . In the context of enzyme inhibition, rotatable bond count directly impacts the entropic penalty upon binding: each freely rotatable bond contributes approximately 0.7–1.6 kcal/mol to the conformational entropy loss upon target engagement [2]. The two rotatable bonds of the isobutyl substituent thus represent a balanced conformational profile – sufficient to explore productive binding poses without incurring the excessive entropic penalty associated with more flexible side chains. The BRENDA database documents that 1-benzylimidazolidine-2,4,5-trione achieves an IC50 of 0.115 μM against a pyrimidine phosphorylase target, demonstrating that two-rotatable-bond N1 substituents can support potent enzyme inhibition [3].

Rotatable bonds Conformational entropy Binding affinity Molecular recognition

Prioritized Research and Industrial Application Scenarios for 1-(2-Methylpropyl)imidazolidine-2,4,5-trione (CAS 93617-51-7) Based on Quantitative Differentiation Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening with Solubility-Optimized Pharmacophore

The imidazolidine-2,4,5-trione scaffold, including the isobutyl-substituted variant, has been validated as a primary pharmacophore for sEH inhibition with potency spanning 0.4 nM to 8.4 μM and demonstrably higher water solubility than urea-based sEH inhibitors [1]. The intermediate lipophilicity (XLogP = 0.6) and Fsp3 of 0.57 of CAS 93617-51-7 offer a balanced solubility-permeability profile that addresses the formulation challenges historically limiting sEH inhibitor development for CNS and renal indications [2]. Researchers comparing N1-substituted imidazolidine-2,4,5-triones should prioritize this compound when aqueous solubility at physiologically relevant pH is a critical assay parameter, as the isobutyl group avoids both the excessive hydrophobicity of adamantyl analogs and the excessive polarity of the unsubstituted core [1][3].

Pyruvate Carboxylase (PC) Inhibitor Development with Verified Selectivity Profile

The 1,3-disubstituted imidazolidine-2,4,5-trione series has been demonstrated to selectively inhibit pyruvate carboxylase (IC50 3–12 μM for the most potent analogs) without inhibiting human carbonic anhydrase II, matrix metalloprotease-12, or guanidine carboxylase [4]. The monoisobutyl-substituted compound (CAS 93617-51-7) serves as a key synthetic intermediate for generating 1,3-disubstituted PC inhibitors via N3-functionalization with alkyl acetate groups [4]. Its TPSA of 66.5 Ų and single HBD make it compatible with further derivatization without exceeding drug-like property thresholds, and the batch-specific QC data (NMR, HPLC, GC) from multiple vendors ensure reproducible synthetic outcomes [5].

CNS-Targeted Probe Development Leveraging Favorable TPSA and Intermediate Lipophilicity

With a TPSA of 66.5 Ų (below the 70 Ų empirical CNS penetration threshold) and XLogP of 0.6 (within the optimal CNS drug space), this compound is structurally predisposed for blood-brain barrier penetration studies [5][6]. In contrast, the unsubstituted parabanic acid (TPSA ~75 Ų, LogP ~ -1.2) is too polar for efficient passive CNS entry, while the benzyl analog (estimated LogP ~1.0–1.5, TPSA ~66.5 Ų) presents higher lipophilicity that may increase non-specific tissue binding [3][5]. The established GHS classification (H315/H319/H335) further supports compliant handling in neuroscience laboratory settings where documented safety profiles are mandatory for institutional approval [7].

Reference Standard for Analytical Method Development and Impurity Profiling

The commercial availability of CAS 93617-51-7 at ≥95% purity with batch-level NMR, HPLC, and GC documentation from multiple independent vendors (Bidepharm, Chemscene, AKSci, Leyan) positions this compound as a practical reference standard for analytical method development . The well-characterized GHS profile and defined storage conditions (sealed dry, 2–8°C) reduce ambiguity in handling protocols [5]. This compound is specifically listed as a reference substance for drug impurity analysis, and the documented hydrolytic sensitivity of the imidazolidine-2,4,5-trione ring system underscores the importance of batch-verified purity certificates – a procurement criterion where this compound is better served by vendor documentation than several of its N1-substituted analogs [8].

Quote Request

Request a Quote for 1-(2-Methylpropyl)imidazolidine-2,4,5-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.